molecular formula C19H20N2O5S B2582020 N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide CAS No. 895443-35-3

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide

Cat. No.: B2582020
CAS No.: 895443-35-3
M. Wt: 388.44
InChI Key: IYVRXZAOPYAFKY-VXPUYCOJSA-N
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Description

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H20N2O5S and its molecular weight is 388.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • Ring Transformations of Benzothiazines : Research by Szabo´ et al. (1988) explored the ring transformations of 1,3-benzothiazines, leading to new synthesis methods for 1,2-benzisothiazole derivatives, which are structurally related to N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide (Szabo´ et al., 1988).

  • Synthesis of Precursor of F-Fallypride : Jing (2004) synthesized a compound structurally related to the target molecule as an intermediate for 18F-fallypride, highlighting its relevance in the synthesis of complex molecules (Jing, 2004).

Antimicrobial and Antioxidant Activities

  • Antimicrobial and Antioxidant Compounds : A study by Ahmad et al. (2010) synthesized N'-arylmethylidene derivatives of a similar structure, demonstrating potential antioxidant and antibacterial properties (Ahmad et al., 2010).

  • Synthesis and Antimicrobial Activity of Benzothiazoles : Abbas et al. (2014) used a similar structure as a scaffold for synthesizing various derivatives, which were then tested for antimicrobial activity (Abbas et al., 2014).

Solar Cell Applications

  • Molecular Design of Near-IR Harvesting Dyes : Kim et al. (2010) developed squaraine dyes involving a structurally similar compound, demonstrating its utility in dye-sensitized solar cells (Kim et al., 2010).

Organometallic Chemistry

  • Benzothiazolin-2-ylidene Complexes of Iridium(I) : Research by Huynh et al. (2006) involved the formation of benzothiazolin-2-ylidene complexes with iridium, indicating the compound's relevance in organometallic chemistry (Huynh et al., 2006).

Other Applications

  • Microwave Induced Synthesis of Antimicrobial Analogs : Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, indicating the molecule's potential in creating antimicrobial analogs (Desai et al., 2013).

  • Identification of Impurities in an Investigational Agent : Ye et al. (2015) studied the major unknown impurities in an investigational agent for acute liver failure, which included derivatives of a similar compound (Ye et al., 2015).

  • Epoxide of a Ketene Acetal : Research by Dawid et al. (2001) on the thermolysis of a related compound could inform the understanding of the chemical behavior of this compound (Dawid et al., 2001).

  • Abiotic Degradation Pathways of Isoxaben : Research on the photolysis of isoxaben, which is structurally related to the target compound, provides insights into environmental degradation pathways (Mamouni et al., 1992).

Properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-21-11-9-14(25-4)15(26-5)10-16(11)27-19(21)20-18(22)17-12(23-2)7-6-8-13(17)24-3/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVRXZAOPYAFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=C(C=CC=C3OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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